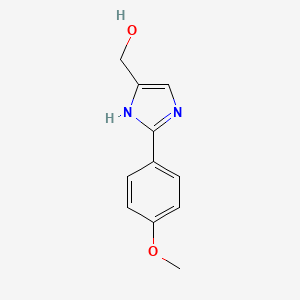

2-(4-Methoxyphenyl)imidazole-4-methanol

Description

Contextualization within Imidazole (B134444) Chemistry and its Significance as a Heterocyclic Scaffold

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This structural unit is a fundamental component of several vital biological molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. researchgate.netneuroquantology.comlongdom.org Its prevalence in nature and its versatile chemical properties have made it a popular scaffold in drug discovery. researchgate.netlongdom.org

Overview of Imidazole Derivatives and their Fundamental Chemical Properties

Imidazole and its derivatives are characterized by a unique set of chemical properties that contribute to their widespread use. The imidazole ring is a planar, aromatic system that adheres to Hückel's rule with six π-electrons. uobasrah.edu.iqsinocurechem.comhumanjournals.com This aromaticity confers significant stability to the ring.

Key properties of the imidazole scaffold include:

Amphoteric Nature : Imidazole can act as both a weak acid and a weak base. researchgate.netneuroquantology.comhumanjournals.com The pyrrole-like nitrogen (-NH-) can be deprotonated, while the pyridine-like nitrogen (=N-) can be protonated, forming a stable imidazolium (B1220033) cation. nih.gov

High Polarity : It is a highly polar compound, soluble in water and other polar solvents. uobasrah.edu.iqsinocurechem.comhumanjournals.com

Hydrogen Bonding : The N-H group can act as a hydrogen bond donor, and the sp2-hybridized nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net

Biological Activity : The imidazole nucleus is a component of numerous compounds with a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. neuroquantology.comnih.govresearchgate.net

Table 1: Fundamental Properties of the Imidazole Ring

| Property | Value/Description | References |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | humanjournals.com |

| Molar Mass | 68.08 g/mol | sinocurechem.com |

| Appearance | White to pale yellow crystalline solid | sinocurechem.com |

| Boiling Point | 256–267.8 °C | neuroquantology.comsinocurechem.com |

| Melting Point | 88–91 °C | neuroquantology.comsinocurechem.com |

| Solubility | Highly soluble in water and polar solvents | sinocurechem.comnih.gov |

| Acidity (pKa) | ~14.0-14.9 | researchgate.nethumanjournals.com |

| Basicity (pKa of conjugate acid) | ~7 | researchgate.net |

| Aromaticity | Aromatic, with a resonance value of 14.2 kcal/mol | uobasrah.edu.iqhumanjournals.com |

Historical Development of Imidazole Synthesis and Reactivity Studies

The history of imidazole chemistry dates back to the 19th century. Although various derivatives were known since the 1840s, imidazole itself was first synthesized by German chemist Heinrich Debus in 1858. nih.govwikipedia.org This initial synthesis involved the reaction of glyoxal (B1671930) and formaldehyde in the presence of ammonia (B1221849), leading to the compound originally named "glyoxaline". nih.govwikipedia.org

The Debus synthesis, while foundational, often resulted in low yields. wikipedia.org Nevertheless, it remains a viable method for producing C-substituted imidazoles. nih.govwikipedia.org Over the years, numerous other synthetic methods have been developed to improve yields and allow for greater structural diversity. These include:

Debus-Radziszewski Imidazole Synthesis : An adaptation of the original Debus method using a substituted glyoxal, an aldehyde, an amine, and ammonia to generate highly substituted imidazoles. wikipedia.org

Van Leusen Imidazole Synthesis : This method allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC). wikipedia.org

Microwave-Assisted Synthesis : Modern adaptations, such as using microwave irradiation with reactants like benzil, benzaldehyde, and ammonia in glacial acetic acid, have been employed to form substituted imidazoles like 2,4,5-triphenylimidazole. wikipedia.org

Structural Characteristics and Unique Features of Imidazole-4-methanol Frameworks

Importance of the 4-Methoxyphenyl (B3050149) Moiety

The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in medicinal chemistry, valued for its ability to modulate a molecule's biological and physicochemical properties. nih.gov Its incorporation into a drug candidate can offer several advantages related to absorption, distribution, metabolism, and excretion (ADME) as well as target binding. researchgate.net

Table 2: Influence of the Methoxy Phenyl Group in Medicinal Chemistry

| Property Influenced | Description of Effect | References |

|---|---|---|

| Lipophilicity | The methoxy group increases lipophilicity, which can enhance membrane permeability and absorption. | researchgate.net |

| Metabolic Stability | It can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life. | nih.gov |

| Target Binding | The oxygen atom can act as a hydrogen bond acceptor, strengthening interactions with biological targets. | researchgate.net |

| Conformation | The group can influence the preferred conformation of the molecule, which is crucial for optimal receptor fit. | nih.gov |

| Solubility | While increasing lipophilicity, it can sometimes improve aqueous solubility compared to a simple methyl group due to its potential for hydrogen bonding. | researchgate.net |

The presence of the 4-methoxyphenyl group in 2-(4-Methoxyphenyl)imidazole-4-methanol is therefore strategic. It is expected to enhance the compound's pharmacokinetic profile and contribute to its binding affinity through hydrophobic and hydrogen bonding interactions. researchgate.net

Significance of the Hydroxymethyl Functional Group at the Imidazole-4 Position

The placement of a hydroxymethyl (-CH₂OH) group on the imidazole ring is also a critical design feature. Research on other imidazole-based compounds has highlighted the importance of substituents at this position. Specifically, a hydroxymethyl group at the C-4 position of an imidazole ring has been reported to confer potent biological activity. wikipedia.org

The significance of this functional group stems from several factors:

Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor and acceptor, which can lead to strong and specific interactions with amino acid residues in a protein's active site. wikipedia.org

Hydrophilicity : It increases the local hydrophilicity of the molecule, which can be crucial for solubility and for compensating for the lipophilicity of other parts of the molecule, such as the 4-methoxyphenyl group. wikipedia.org

Binding Affinity : It has been reported that a hydroxyl group at the C-4 position of an imidazole ring plays an important role in binding affinity, potentially compensating for the steric bulk of other substituents. wikipedia.org

Rationale for Dedicated Research on this compound

The dedicated investigation of this compound is justified by the rational combination of three distinct structural motifs, each with well-documented benefits in chemical and biological sciences.

First, the imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its metabolic stability, versatile reactivity, and presence in a wide array of biologically active compounds. nih.govresearchgate.net Second, the 4-methoxyphenyl group at the C-2 position is a classic functional group used by medicinal chemists to fine-tune ADME properties and enhance ligand-target binding. nih.govresearchgate.net Third, the hydroxymethyl group at the C-4 position is a key functional handle known to significantly contribute to binding affinity and biological activity through hydrogen bonding and by modulating the molecule's polarity. wikipedia.org

The convergence of these three features in a single molecule makes this compound a compelling candidate for further research. Its structure suggests potential for potent and selective biological activity, for instance, as an enzyme inhibitor, such as for the Epidermal Growth Factor Receptor (EGFR), a target for many imidazole-based anticancer agents. nih.gov The synthesis and evaluation of this and related imidazole aromatic alcohols are therefore of significant interest in the ongoing search for novel therapeutic agents. google.com

Identified Gaps in Current Chemical Literature

A comprehensive review of the current scientific literature reveals a notable absence of dedicated research on this compound. While numerous studies have focused on related structures, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole and other substituted imidazoles, there is a clear lack of specific synthetic protocols, detailed characterization data, and investigations into the reactivity and potential applications of the title compound. This significant gap in the literature highlights an opportunity for new avenues of chemical research. The absence of experimental data necessitates a prospective analysis based on the known properties of its constituent functional groups and closely related analogues.

Potential as a Synthetic Intermediate for Advanced Chemical Structures

The molecular architecture of this compound makes it a prime candidate for use as a versatile synthetic intermediate. The hydroxyl group of the methanol (B129727) substituent offers a reactive handle for a variety of chemical transformations. For instance, it can be readily oxidized to the corresponding aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions. Alternatively, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a diverse array of other functional groups.

Furthermore, the nitrogen atoms of the imidazole ring can be alkylated or acylated, providing another site for molecular elaboration. The presence of the 4-methoxyphenyl group can also influence the regioselectivity of these reactions. The combination of these reactive sites allows for the systematic construction of complex molecules with potential applications in drug discovery and materials science. For example, derivatives of this compound could be explored as potential kinase inhibitors, a class of drugs that often feature substituted heterocyclic cores.

Due to the lack of direct experimental data for this compound, the following table presents representative physicochemical properties of closely related imidazole derivatives to provide an estimated profile.

| Property | Value for Imidazole-4-methanol chemicalbook.com | Value for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |

|---|---|---|

| Molecular Formula | C4H6N2O | C22H18N2O |

| Molecular Weight | 98.10 g/mol | 326.39 g/mol |

| Melting Point | 88-92 °C | 228-230 °C |

| Boiling Point (Predicted) | 393.7±17.0 °C | Not available |

| Density (Predicted) | 1.311±0.06 g/cm³ | Not available |

| pKa (Predicted) | 13.44±0.10 | Not available |

Detailed Research Findings

As previously noted, specific research on this compound is not available in the current body of scientific literature. However, research on analogous compounds provides valuable insights into the potential synthetic routes and chemical behavior of this molecule.

The synthesis of 2-aryl-imidazole-4-methanol derivatives can be conceptually approached through several established synthetic strategies for the imidazole core. One common method involves the multicomponent reaction of an α-dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For the target molecule, a plausible route would involve the reaction of a suitable glyoxal derivative, 4-methoxybenzaldehyde (B44291), and ammonia, followed by a subsequent functional group transformation to introduce the methanol group at the 4-position.

Another potential synthetic avenue could involve the construction of the imidazole ring from a pre-functionalized precursor. For example, the reaction of an amidine derived from 4-methoxybenzonitrile (B7767037) with a 3-halo-2-hydroxypropionaldehyde derivative could yield the desired imidazole scaffold. The reactivity of the hydroxyl group would likely be a key consideration in the design of a successful synthetic sequence, potentially requiring the use of protecting groups.

The spectroscopic characterization of this compound is expected to show characteristic signals for each of its functional moieties. In the 1H NMR spectrum, one would anticipate signals corresponding to the aromatic protons of the methoxyphenyl group, the imidazole ring protons, the methylene (B1212753) protons of the methanol group, and the methoxy protons. The 13C NMR spectrum would similarly display distinct resonances for the carbons of the imidazole and phenyl rings, as well as the methylene and methoxy carbons. Infrared spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, and C=N and C=C stretching vibrations of the imidazole ring.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53292-67-4 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |

InChI Key |

WXDITMPXBOLDKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(N2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 4 Methoxyphenyl Imidazole 4 Methanol

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.inbhavanscollegedakor.orgamazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversion, FGI) to identify potential synthetic pathways. lkouniv.ac.inbhavanscollegedakor.org

The imidazole (B134444) core can be assembled through various strategies, each defined by the number and type of bonds formed in the key cyclization step. rsc.org Common disconnection approaches for the imidazole ring in 2-(4-Methoxyphenyl)imidazole-4-methanol are illustrated by breaking the ring down into precursor synthons.

A prevalent strategy involves forming two bonds, which can be achieved through several disconnection patterns. For instance, the Debus-Radziszewski imidazole synthesis and its modern variations represent a powerful method. wikipedia.org This approach conceptually disconnects the imidazole ring into three primary components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

| Disconnection Type | Bonds Formed (Forward Sense) | Precursor Fragments (Synthons) | Corresponding Reaction Type |

| Three-Component | (N1-C2), (C2-N3), (N3-C4), (C4-C5) | 1,2-Dicarbonyl, Aldehyde, Ammonia | Debus-Radziszewski Synthesis |

| Two-Component (A) | (N1-C2), (N3-C4) | α-Haloketone, Amidine | Marckwald Synthesis |

| Two-Component (B) | (C4-C5), (N1-C5) | Aldimine, Tosylmethyl isocyanide (TosMIC) | Van Leusen Imidazole Synthesis wikipedia.orgnih.gov |

For the target compound, a three-component disconnection is a viable strategy. This would involve the reaction of an appropriate dicarbonyl species, 4-methoxybenzaldehyde (B44291), and ammonia. Another effective approach is the two-component synthesis, which often provides better control over regioselectivity.

The strategic placement of the substituents is critical for an efficient synthesis.

4-Methoxyphenyl (B3050149) Group: This moiety, located at the C2 position, is typically introduced via the corresponding aldehyde or an amidine derivative. In a retrosynthetic sense, the C2-aryl bond is disconnected to yield 4-methoxybenzaldehyde or 4-methoxybenzamidine. These are common and commercially available reagents, making this a convergent and efficient strategy.

Hydroxymethyl Group: The C4-hydroxymethyl group presents a greater challenge due to the reactivity of the alcohol. Direct introduction can be difficult, so a Functional Group Interconversion (FGI) is the preferred retrosynthetic step. The hydroxymethyl group (-CH₂OH) is retrosynthetically converted to a more stable and synthetically accessible precursor, such as an ester (-COOR) or a carboxylic acid (-COOH). The ester is particularly common as it can be selectively reduced to the primary alcohol in a late stage of the synthesis, avoiding interference with earlier steps.

A plausible retrosynthetic pathway is shown below:

FGI: Convert the C4-hydroxymethyl group to an ethyl ester. This precursor is ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate.

Imidazole Disconnection: Disconnect the imidazole ring of the ester intermediate. A common and effective disconnection leads to ethyl 3-bromo-2-oxopropanoate and 4-methoxybenzamidine. This corresponds to a well-established condensation reaction for forming 2,4-disubstituted imidazoles.

Precursor Synthesis and Reactant Characterization

The success of the synthesis relies on the efficient preparation and purification of the key building blocks identified during the retrosynthetic analysis.

4-Methoxybenzaldehyde is a crucial precursor. While commercially available, it can also be synthesized in the lab. sigmaaldrich.com A common industrial and laboratory method involves the methylation of 4-hydroxybenzaldehyde. An environmentally friendly approach utilizes dimethyl carbonate (DMC) as a methylating agent. google.com

Synthesis of 4-Methoxybenzaldehyde

| Reactants | Catalyst/Solvent | Conditions | Product Yield |

|---|

For many imidazole syntheses, 4-methoxybenzaldehyde is further converted into an amidine. The synthesis of 4-methoxybenzamidine hydrochloride typically proceeds via the Pinner reaction, starting from 4-methoxybenzonitrile (B7767037).

Step 1 (Pinner Reaction): 4-methoxybenzonitrile is reacted with ethanol (B145695) in the presence of HCl gas to form an intermediate imidate salt.

Step 2 (Ammonolysis): The imidate is then treated with ammonia to yield the final 4-methoxybenzamidine hydrochloride.

Following the chosen retrosynthetic route, the other key fragment is an α-functionalized three-carbon chain that will form the C4-C5 backbone of the imidazole. To synthesize the ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate precursor, a suitable building block is an ethyl 3-halo-2-oxopropanoate. For example, ethyl 3-bromo-2-oxopropanoate can be prepared by the bromination of ethyl pyruvate.

The subsequent cyclization reaction combines these two key precursors.

Synthesis of Ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate

| Reactant 1 | Reactant 2 | Solvent / Base | Conditions |

|---|

This condensation reaction is a variation of the Marckwald synthesis and provides a highly regioselective route to the desired 2,4-disubstituted imidazole ester.

The final step in the proposed synthesis is the reduction of the C4-ester group to the target hydroxymethyl group. This transformation requires a potent reducing agent capable of reducing esters without affecting the aromatic or imidazole rings.

Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at reduced temperatures to control its reactivity.

Reduction of Imidazole Ester to Alcohol | Starting Material | Reducing Agent | Solvent | Conditions | | :--- | :--- | :--- | | Ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | 0 °C to Room Temperature |

An alternative method for preparing 4-hydroxymethyl imidazoles involves the hydrolysis of bis-(imidazolylmethyl)-ether compounds in a dilute aqueous acidic solution at elevated temperatures. google.com However, the reduction of the corresponding carboxylate ester is a more common and direct laboratory method for accessing the target compound from a logically designed precursor. Careful control of the reaction conditions and stoichiometry of the reducing agent is crucial to ensure a high yield and prevent over-reduction or side reactions.

Diverse Reaction Pathways for Imidazole Ring Construction

The formation of the imidazole ring can be achieved through various synthetic strategies, each with its own advantages regarding starting material availability, reaction conditions, and substituent tolerance.

The Debus-Radziszewski synthesis is a classic multi-component reaction for creating imidazole compounds by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com This method is used commercially for the production of several imidazoles. wikipedia.orgscribd.com The reaction can be conceptualized as occurring in two primary stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.org Subsequently, this diimine reacts with an aldehyde to form the imidazole ring. wikipedia.org A significant adaptation of this method involves substituting one equivalent of ammonia with a primary amine to yield N-substituted imidazoles.

While the traditional Debus-Radziszewski synthesis often suffers from low yields and the formation of side products, modern adaptations have sought to improve its efficiency. ijprajournal.com These modifications include the use of catalysts and alternative reaction conditions, such as microwave irradiation, to enhance yields and reduce reaction times. ijprajournal.com For the synthesis of a 2,4-disubstituted imidazole like this compound, this would involve the reaction of a glyoxal (B1671930) derivative, 4-methoxybenzaldehyde, and ammonia.

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles directly from simple precursors. rsc.orgacs.orgrsc.org These reactions combine multiple operational steps into a single synthetic procedure, avoiding the need for isolation of intermediates. asianpubs.org

For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.comnih.gov In the context of this compound, a variant of this MCR could be envisioned using appropriate starting materials. The use of catalysts, such as cupric chloride or a magnetically supported Lewis acidic deep eutectic solvent, can significantly improve the efficiency of these reactions, often under solvent-free conditions or with the assistance of microwave or ultrasonic irradiation. rsc.orgderpharmachemica.com These catalytic systems are often reusable, adding to the green credentials of the synthesis. ijprajournal.com

Transition metal catalysis has emerged as a powerful tool for the formation of imidazole rings and their subsequent functionalization. beilstein-journals.orgresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.

Copper-catalyzed reactions, for example, have been employed in the synthesis of imidazoles through oxidative cyclization or cross-coupling pathways. beilstein-journals.orgnih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are valuable for introducing aryl substituents onto a pre-formed imidazole core. tandfonline.comresearchgate.net More direct approaches involve palladium-catalyzed cyclization of appropriate precursors to construct the imidazole ring itself. acs.org Nickel-catalyzed C-H arylation and alkenylation of imidazoles have also been developed, providing a direct method for functionalization without the need for pre-activated starting materials. nih.gov Rhodium catalysts have also shown utility in the synthesis of imidazoles from 1-sulfonyl triazoles and nitriles. organic-chemistry.org

For the synthesis of this compound, a metal-catalyzed approach could involve the cyclization of a precursor containing the necessary methoxyphenyl group or the cross-coupling of a halogenated imidazole intermediate with a methoxyphenylboronic acid derivative.

A widely used and robust method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-halo ketones with amidines. acs.orgorgsyn.org This approach offers good control over the substitution pattern of the resulting imidazole. acs.org The reaction typically proceeds by nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the aromatic imidazole ring.

This method has been optimized to produce excellent yields of 2,4-disubstituted imidazoles with high purity, often without the need for column chromatography. acs.orgresearchgate.net An optimized protocol involves the slow addition of an α-bromoketone solution to the amidine in a mixture of aqueous tetrahydrofuran (THF) under reflux in the presence of a base like potassium bicarbonate. acs.org This method is scalable and avoids the use of hazardous solvents like chloroform, which was commonly used in earlier procedures. orgsyn.orgacs.org A variety of aromatic and aliphatic α-halo ketones can be reacted with different aromatic amidines, demonstrating the versatility of this approach. acs.org Another catalyst-free method involves the [3 + 2] cyclization of vinyl azides with amidines, which is compatible with a broad range of functional groups and provides good to excellent yields. acs.org

To synthesize this compound via this route, one would react an appropriate α-halo ketone bearing a protected hydroxyl group with 4-methoxybenzamidine.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions to maximize yield, purity, and process efficiency. Key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.

The choice of solvent plays a critical role in the synthesis of imidazoles, influencing reactant solubility, reaction rates, and in some cases, the selectivity of the reaction. nano-ntp.comnano-ntp.com The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby impacting the reaction yield. nano-ntp.com

In the synthesis of 2,4-disubstituted imidazoles from α-halo ketones and amidines, a mixed organic/aqueous solvent system has proven to be highly effective. acs.org Specifically, aqueous tetrahydrofuran (THF) was found to be superior to aqueous dimethylformamide (DMF) or alcohols for bringing the polar amidine and nonpolar α-bromoketone into the same phase. acs.org The use of a 1:1 ethanol-water mixture has also been shown to give high yields in the synthesis of 2,4,5-triaryl-1H-imidazoles. nano-ntp.com In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, have been shown to be highly efficient, offering advantages in terms of reduced waste and simplified work-up procedures. asianpubs.org The effect of the solvent is also crucial in nucleophilic substitution reactions for imidazole synthesis, where polar aprotic solvents can favor reactions involving nucleophiles, while polar protic solvents can stabilize charged intermediates. nano-ntp.comku.edu

The table below summarizes the effect of different solvents on the yield of imidazole synthesis in a particular study.

| Solvent | Yield (%) |

| Ethanol-Water (1:1) | 90 |

| Methanol (B129727) | 75 |

| Acetonitrile | 60 |

| Dichloromethane | 45 |

| Toluene | 30 |

This is an example table based on general findings in the literature and not specific to the synthesis of this compound.

Catalyst Systems and Their Role in Reaction Efficiency

The synthesis of this compound and related 2,4-disubstituted imidazoles can be achieved through various catalytic systems, each influencing the reaction efficiency, yield, and conditions. The choice of catalyst is crucial in overcoming the activation energy of the cyclocondensation reaction and often dictates the feasibility of the synthesis under specific conditions.

Acid Catalysis: Brønsted and Lewis acids are commonly employed to catalyze imidazole synthesis. Glacial acetic acid has been utilized as a catalyst in the microwave-assisted synthesis of 2,4,5-triphenylimidazoles, a reaction analogous to the synthesis of the target compound. chempedia.info This acid catalysis facilitates the condensation between the dicarbonyl compound, the aldehyde, and the ammonia source. Similarly, glyoxylic acid has been shown to be an effective catalyst under solvent-free microwave conditions for the synthesis of 2,4,5-triarylimidazoles, with aldehydes bearing electron-donating groups, such as a methoxy (B1213986) group, favoring the reaction and leading to high yields in shorter reaction times. researchgate.net

Base Catalysis: Base-catalyzed pathways are also prevalent in imidazole synthesis. While specific examples for this compound are not extensively detailed, the general principles of base-catalyzed condensation reactions apply. Bases can facilitate the deprotonation of reactants, enhancing their nucleophilicity and promoting the cyclization process. For instance, in the alkylation of imidazoles, bases like potassium carbonate are commonly used. nih.gov

Metal-Free Catalysis: In line with the principles of green chemistry, metal-free catalytic systems have gained significant attention. For the synthesis of related 2-aryl-4-phenyl-1H-imidazoles, ultrasound-assisted reactions have been successfully conducted without the need for any catalyst. This approach offers a milder and more environmentally benign alternative to traditional methods. Baker's yeast has also been employed as a biocatalyst in the ultrasound-assisted synthesis of 2,4,5-triarylimidazoles, demonstrating the potential of whole-cell systems in promoting these transformations. nih.gov

Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as versatile catalysts and reaction media for organic synthesis. The magnetic ionic liquid 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl4]) has been shown to efficiently catalyze the synthesis of 2-aryl benzimidazoles. Diethyl ammonium hydrogen phosphate (B84403), a Brønsted acidic ionic liquid, has been used for the synthesis of 2,4,5-triphenyl imidazole derivatives under thermal solvent-free conditions, offering advantages such as catalyst reusability and easy product purification. buchler-gmbh.com Imidazolium-based ionic liquids can also act as dual solvent-catalysts, for example, in the esterification of α-tocopherol with succinic anhydride, a reaction catalyzed by the imidazole moiety itself. researchgate.net

Table 1: Comparison of Catalyst Systems in the Synthesis of Substituted Imidazoles

| Catalyst System | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Acid | Glacial Acetic Acid chempedia.info | Microwave-assisted synthesis | Readily available, efficient |

| Glyoxylic Acid researchgate.net | Microwave-assisted synthesis | High yields, short reaction times | |

| Base | Potassium Carbonate nih.gov | N-alkylation | Common, effective for deprotonation |

| Metal-Free | None (Ultrasound) | Ultrasound-assisted synthesis | Green, mild conditions |

| Baker's Yeast nih.gov | Ultrasound-assisted synthesis | Biocatalyst, sustainable | |

| Ionic Liquid | [bmim][FeCl4] | Benzimidazole (B57391) synthesis | Magnetic, recyclable |

| Diethyl ammonium hydrogen phosphate buchler-gmbh.com | Solvent-free synthesis | Reusable, easy work-up |

Temperature, Pressure, and Stoichiometry Control

The efficiency and outcome of the synthesis of this compound are significantly influenced by the careful control of reaction parameters such as temperature, pressure, and stoichiometry.

Temperature: The reaction temperature plays a critical role in the rate of imidazole formation. In conventional heating methods, reflux conditions are often employed to provide the necessary activation energy for the cyclization reaction. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been carried out by refluxing the reactants in glacial acetic acid. However, elevated temperatures can sometimes lead to the formation of byproducts. Optimization studies for microwave-assisted synthesis have shown that specific temperatures, such as 100 °C, can provide high yields in significantly reduced reaction times compared to conventional reflux. researchgate.net

Pressure: While many laboratory-scale syntheses of imidazoles are conducted at atmospheric pressure, pressure can be a relevant parameter, particularly in industrial-scale processes or when dealing with volatile reactants. However, for the typical multicomponent reactions used to synthesize this compound, pressure control is not a commonly cited critical parameter in the available literature.

Stoichiometry: The molar ratio of the reactants is a crucial factor that directly impacts the yield and purity of the final product. In the multicomponent synthesis of imidazoles, an excess of the ammonia source, typically ammonium acetate, is often used to drive the reaction towards product formation. For the synthesis of 2,4,5-triarylimidazoles, an optimized molar ratio of benzil:aldehyde:ammonium acetate was found to be 1:1:2.5. researchgate.net Similarly, in the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives, a five-fold excess of ammonium acetate was used. researchgate.net The precise control of the stoichiometry of the core reactants (the dicarbonyl compound and the aldehyde) is essential to avoid the formation of side products and to maximize the conversion to the desired imidazole.

Table 2: Influence of Reaction Parameters on Imidazole Synthesis

| Parameter | General Observation | Example |

|---|---|---|

| Temperature | Higher temperatures increase reaction rates but can lead to side products. Optimized temperatures in microwave synthesis offer a balance of speed and yield. | 100 °C in microwave-assisted synthesis for high yields. researchgate.net |

| Pressure | Not a commonly critical parameter in lab-scale multicomponent imidazole synthesis. | Most syntheses are performed at atmospheric pressure. |

| Stoichiometry | Excess of ammonia source (e.g., ammonium acetate) is often used to maximize product yield. | A 1:1:2.5 molar ratio of benzil:aldehyde:ammonium acetate is optimal for 2,4,5-triarylimidazole synthesis. researchgate.net |

Microwave-Assisted Synthesis and Other Non-Conventional Activation Methods

Non-conventional activation methods, particularly microwave irradiation and ultrasound, have emerged as powerful tools for the synthesis of this compound and its analogs, offering significant advantages over traditional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has been extensively used to accelerate the synthesis of substituted imidazoles. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles. For the synthesis of 2,4,5-triarylimidazoles, microwave-assisted methods have been reported to be complete within 1-3 minutes under solvent-free conditions using glacial acetic acid as a catalyst. chempedia.info In a sequential two-step, one-pot synthesis of novel imidazole derivatives, microwave irradiation at 200 W and 100 °C for 60-80 minutes provided significantly higher yields and shorter reaction times compared to conventional heating, which required 36 hours and resulted in lower yields. researchgate.net The efficiency of microwave-assisted synthesis can be further enhanced by optimizing parameters such as power and irradiation time. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional activation method. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate. An ultrasound-assisted, catalyst-free method for the synthesis of 2-aryl-4-phenyl-1H-imidazoles in methanol at room temperature has been developed, with reaction times typically under an hour. This approach is considered a green chemistry method due to its operational simplicity and the avoidance of catalysts. The use of ultrasound has also been combined with biocatalysis, where baker's yeast was used to catalyze the synthesis of 2,4,5-triarylimidazoles, demonstrating the synergy of these green techniques. nih.gov

Table 3: Comparison of Conventional and Non-Conventional Synthesis Methods for Imidazoles

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to days | Moderate to good | Well-established, simple setup |

| Microwave-Assisted | Minutes chempedia.info | Good to excellent researchgate.netresearchgate.net | Rapid, high yields, cleaner reactions |

| Ultrasound-Assisted | Under an hour | Moderate to good | Mild conditions, often catalyst-free, green |

Post-Synthetic Modification and Derivatization Approaches

The synthesized this compound possesses several reactive sites that allow for a variety of post-synthetic modifications and derivatizations. These modifications are crucial for tuning the physicochemical properties of the molecule and for creating a library of analogs for various applications.

The primary alcohol of the hydroxymethyl group at the C4 position of the imidazole ring is a key site for functionalization.

Oxidation: Selective oxidation of the hydroxymethyl group can yield the corresponding aldehyde, 2-(4-methoxyphenyl)imidazole-4-carbaldehyde. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. While specific examples for this exact substrate are scarce, general methods for the selective oxidation of primary alcohols to aldehydes, such as the use of TEMPO-based reagents, could be applicable. organic-chemistry.org

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other etherification protocols. For instance, chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. researchgate.net Such methods could potentially be adapted for the selective etherification of the hydroxymethyl group on the imidazole core.

Esterification: Esterification of the hydroxymethyl group can be accomplished by reacting it with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. Imidazole-based ionic liquids have been shown to catalyze esterification reactions, suggesting that the imidazole core of the target molecule itself might play a role in promoting such transformations. researchgate.net

The imidazole ring contains two nitrogen atoms, with the N-H proton being acidic and readily substituted.

N-alkylation: The N-alkylation of imidazoles is a common modification that can significantly alter their biological and physical properties. The reaction typically proceeds via nucleophilic substitution with alkyl halides in the presence of a base. nih.gov For unsymmetrical imidazoles like this compound, N-alkylation can lead to two regioisomers. The regioselectivity of the alkylation is influenced by both steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and the reaction conditions. nih.gov For instance, the alkylation of 2,4,5-triiodoimidazole (B157059) with alkyl halides has been studied using potassium carbonate in DMF. nih.gov

The electron-rich 4-methoxyphenyl group at the C2 position of the imidazole is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator.

Nitration: Nitration of the 4-methoxyphenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group would be expected to be introduced at the positions ortho to the methoxy group. The nitration of N-substituted imidazoles has been a subject of study, often requiring specific conditions to achieve desired regioselectivity on the imidazole ring itself, but the principles for the phenyl ring substitution remain the same. patsnap.comgoogle.com

Halogenation: Halogenation (e.g., bromination or chlorination) of the 4-methoxyphenyl group can be carried out using electrophilic halogenating agents, typically in the presence of a Lewis acid catalyst. The halogen atom will be directed to the ortho positions relative to the activating methoxy group.

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid. The sulfonic acid group will also be directed to the ortho positions of the methoxy group.

Friedel-Crafts Reactions: The electron-rich nature of the 4-methoxyphenyl ring makes it a suitable substrate for Friedel-Crafts alkylation and acylation reactions. These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups at the ortho positions to the methoxy group. nih.gov Trifluoromethanesulfonic acid has been shown to be an efficient catalyst for Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene (B152335) with aldehydes or benzylic alcohols. nih.gov

Table 4: Summary of Potential Post-Synthetic Modifications

| Reaction Site | Transformation | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Hydroxymethyl Group | Oxidation | Mild oxidizing agents (e.g., TEMPO) organic-chemistry.org | 2-(4-Methoxyphenyl)imidazole-4-carbaldehyde |

| Etherification | Alkyl halides, base (e.g., Williamson synthesis) | 4-(Alkoxymethyl)-2-(4-methoxyphenyl)imidazole | |

| Esterification | Carboxylic acids/anhydrides, catalyst | 2-(4-Methoxyphenyl)imidazol-4-yl)methyl ester | |

| Imidazole Ring Nitrogen | N-alkylation | Alkyl halides, base (e.g., K2CO3) nih.gov | 1-Alkyl-2-(4-methoxyphenyl)imidazole-4-methanol |

| 4-Methoxyphenyl Group | Nitration | HNO3/H2SO4 | 2-(Methoxy-nitrophenyl)imidazole-4-methanol |

| Halogenation | X2/Lewis acid | 2-(Bromo/chloro-methoxyphenyl)imidazole-4-methanol | |

| Sulfonation | Fuming H2SO4 | 2-(Methoxy-sulfophenyl)imidazole-4-methanol | |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | 2-(Acyl-methoxyphenyl)imidazole-4-methanol | |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis acid nih.gov | 2-(Alkyl-methoxyphenyl)imidazole-4-methanol |

Purification and Isolation Techniques for High Purity Products

The successful synthesis of this compound is critically dependent on the subsequent purification and isolation stages. These steps are essential for removing unreacted starting materials, catalysts, and by-products to yield a final product of high purity, which is crucial for accurate analytical characterization and subsequent applications. The methodologies employed are typically chosen based on the physicochemical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Standard practices for imidazole derivatives involve a combination of chromatographic methods and crystallization techniques.

Chromatography is a cornerstone technique for the purification of imidazole derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for identifying the optimal solvent system for column chromatography. A small amount of the crude reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase), which is then developed in a chamber containing a suitable eluent (the mobile phase). For imidazole derivatives with structural similarities to this compound, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, typical solvent systems include mixtures of ethyl acetate and hexane. rsc.org The separation is visualized under UV light or by using a staining agent, and the retention factor (Rf) value helps in assessing the purity and identifying components.

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. The selection of an appropriate mobile phase (eluent) is paramount for achieving effective separation. This selection is often guided by preliminary TLC analysis. A step-gradient or isocratic elution is then performed, where solvents of increasing polarity are passed through the column to elute the separated compounds. For various substituted imidazoles, solvent systems such as ethyl acetate/petroleum ether have proven effective. nih.gov The fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

A typical column chromatography procedure involves the following steps:

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

Column Packing: The main body of silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

Loading: The adsorbed sample is carefully loaded onto the top of the packed column.

Elution: The chosen solvent system is passed through the column, and fractions are collected.

Analysis: Each fraction is analyzed by TLC to determine its composition.

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is evaporated. orgsyn.org

Interactive Table: Typical Chromatographic Conditions for Imidazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent System) | Application | Reference |

| TLC | Silica Gel | Ethyl Acetate / Hexane (e.g., 1:9 v/v) | Reaction Monitoring, Purity Assessment | rsc.org |

| Column | Silica Gel | Ethyl Acetate / Petroleum Ether | Preparative Purification | nih.gov |

| TLC | Silica Gel | Ethyl Acetate | Purity Assessment | beilstein-journals.org |

Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

For imidazole derivatives, common recrystallization strategies involve the following steps:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

Research on analogous compounds provides insight into effective solvent choices. For instance, 2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine has been successfully purified by recrystallization from ethanol. iosrjournals.org A widely used solvent system for a variety of other imidazole compounds is a mixture of methanol and water (MeOH/H₂O). beilstein-journals.org In some procedures, an initial precipitation is achieved by pouring the reaction mixture into cold water, with the resulting solid being collected by filtration. iosrjournals.org This crude solid can then be subjected to recrystallization. For hydroxymethyl-imidazoles, crystallization can be induced from a concentrated solution by adding a miscible non-solvent, such as acetone. google.com

Interactive Table: Recrystallization Solvents for Imidazole Analogs

| Compound Type | Solvent System | Strategy | Reference |

| Substituted Methoxyphenyl Imidazole | Ethanol | Slow evaporation from hot solution | iosrjournals.org |

| Various Imidazole Heterocycles | Methanol / Water | Cooling of a saturated solution | beilstein-journals.org |

| Hydroxymethyl Imidazoles | Isopropanol / Acetone | Addition of a non-solvent to induce crystallization | google.com |

| General Imidazoles | Methanol, Toluene, Diethyl Ether | Crystallization from various organic solvents | google.com |

Principles of Green Chemistry in Synthesis Route Design

The application of green chemistry principles to the synthesis of imidazole scaffolds, including derivatives like this compound, is an area of growing importance. These principles aim to design chemical processes that are environmentally benign, economically viable, and reduce or eliminate the use and generation of hazardous substances.

Key green chemistry strategies applicable to imidazole synthesis include:

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with environmentally friendly solvents like water is a primary goal. Water has been successfully used as a solvent for the synthesis of 2,4,5-trisubstituted imidazoles, offering benefits such as low cost, non-flammability, and minimal environmental impact. ijpsr.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. The development of reusable, heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. Examples include PEG-SOCl, which acts as an effective and recyclable catalyst in water. ijpsr.com Another approach involves using Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, which can catalyze the reaction under solvent-free conditions and be reused multiple times. sciepub.com

Energy Efficiency: Alternative energy sources can reduce reaction times and energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijpsr.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multi-component reactions, where three or more reactants are combined in a single step to form the product, are inherently atom-economical and are a common strategy for synthesizing substituted imidazoles. sciepub.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or under solid-state conditions minimizes waste and simplifies purification. The use of certain catalysts can facilitate solvent-free conditions for imidazole synthesis. sciepub.com

Interactive Table: Application of Green Chemistry Principles in Imidazole Synthesis

| Green Chemistry Principle | Application/Technique | Advantages | Reference |

| Green Solvents | Use of water instead of organic solvents | Low cost, non-toxic, non-flammable, environmentally benign | ijpsr.com |

| Reusable Catalysts | Heterogeneous catalysts (e.g., PEG-SOCl) | Easy separation and recyclability, reduced waste | ijpsr.com |

| Reusable Catalysts | Acidic ionic liquids | Solvent-free conditions, high efficiency, reusability | sciepub.com |

| Energy Efficiency | Microwave irradiation | Reduced reaction times, higher yields, energy savings | ijpsr.comnih.gov |

| Atom Economy | Multi-component reactions | Single-step synthesis, high efficiency, reduced waste | sciepub.com |

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Imidazole 4 Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis is crucial for the unambiguous structural determination of organic molecules. For 2-(4-Methoxyphenyl)imidazole-4-methanol, a full suite of NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis

A ¹H NMR spectrum would provide information on the chemical environment of each proton in the molecule. Expected signals would include those for the N-H proton of the imidazole (B134444) ring, the aromatic protons of the methoxyphenyl group, the single proton on the imidazole ring, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons of the methoxy (B1213986) group. The integration and splitting patterns (multiplicity) of these signals would be key to confirming the structure.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the imidazole ring, the methoxyphenyl ring, the methanol's methylene group, and the methoxy group's methyl carbon. The chemical shifts would indicate the hybridization state and electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

To definitively assign the ¹H and ¹³C NMR signals and to establish through-bond and through-space correlations, a series of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, for example, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity between the methoxyphenyl ring, the imidazole ring, and the methanol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, helping to determine the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

HRMS analysis would be used to determine the exact molecular weight of this compound with high precision, which allows for the confirmation of its elemental formula (C₁₁H₁₂N₂O₂). Furthermore, by analyzing the fragmentation pattern, the structural components of the molecule could be verified as specific fragments would correspond to the loss of groups like -CH₂OH, -OCH₃, or cleavage of the imidazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Both IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, key expected vibrations would include O-H stretching from the methanol group, N-H stretching from the imidazole ring, C-H stretching from the aromatic and alkyl groups, C=N and C=C stretching from the imidazole and phenyl rings, and C-O stretching from the ether and alcohol functionalities.

Characteristic Vibrations of Imidazole Ring

The imidazole ring has a set of characteristic vibrations that would be identifiable in the IR and Raman spectra. These include ring stretching modes (typically in the 1400-1600 cm⁻¹ region), C-H stretching modes (around 3100 cm⁻¹), and various in-plane and out-of-plane bending vibrations. The specific frequencies would be influenced by the substituents at the 2- and 4-positions.

Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound "this compound" corresponding to the requested spectroscopic and crystallographic analyses is not available. The strict requirement to focus solely on this specific chemical and provide detailed research findings for the outlined sections cannot be fulfilled without the necessary primary data.

Therefore, it is not possible to generate the article on the "" with the required scientific accuracy and adherence to the provided outline. Information on related but structurally distinct compounds cannot be used as a substitute, as this would violate the explicit instructions to focus solely on the named compound.

Theoretical and Computational Chemistry Studies on 2 4 Methoxyphenyl Imidazole 4 Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict various molecular properties. For a molecule like 2-(4-Methoxyphenyl)imidazole-4-methanol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G, would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From this optimized structure, numerous electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. For instance, studies on related compounds like 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide have successfully used DFT to determine their optimized structures and vibrational frequencies. researchgate.net Similarly, DFT has been applied to 2-(4-methoxyphenyl)-1H-benzo[d]imidazole to analyze its conformational stability and vibrational spectra. Such calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound, providing a precise geometric profile.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. For this compound, the analysis would likely show the HOMO localized on the electron-rich imidazole (B134444) and methoxyphenyl rings, while the LUMO might be distributed across the imidazole ring and its substituents. This distribution facilitates intramolecular charge transfer (ICT), a process fundamental to the molecule's electronic properties. Theoretical studies on similar imidazole derivatives have used HOMO-LUMO analysis to understand charge transfer within the molecule. researchgate.net

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -5.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Determines chemical reactivity and stability. |

| Chemical Hardness | ~ 2.0 to 2.25 eV | Measures resistance to change in electron distribution. |

| Electronegativity | ~ 3.75 to 3.5 eV | Describes the power to attract electrons. |

| Electrophilicity Index | ~ 3.0 to 3.5 eV | Quantifies the ability to accept electrons. |

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP analysis is expected to show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups, identifying them as sites for electrophilic interaction. Positive potential would likely be found around the hydrogen atoms, particularly the N-H of the imidazole and the O-H of the methanol group, indicating these are sites for nucleophilic attack. This type of analysis has been performed on related imidazole compounds to predict their reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and structural changes.

For this compound, MD simulations would reveal how the different parts of the molecule, such as the methoxyphenyl ring and the methanol group, rotate and flex relative to the central imidazole core. This is particularly important for understanding how the molecule might interact with other molecules, such as a biological receptor, as its shape can adapt to fit a binding site. Simulations of related molecules like methanol in aqueous solutions have provided detailed information on their structural and dynamic properties. unife.itnih.gov

Reaction Pathway and Transition State Analysis for Understanding Reaction Mechanisms

Computational chemistry can also be used to map out the entire pathway of a chemical reaction. By calculating the energy of the system at various points along a reaction coordinate, chemists can identify the transition states—the highest energy points between reactants and products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, this type of analysis could be used to study its synthesis mechanisms or its potential metabolic pathways. For example, if the molecule were to undergo an oxidation reaction at the methanol group, transition state analysis could elucidate the precise mechanism and energy barriers involved. Such studies are crucial for designing new synthetic routes and understanding chemical transformations.

Prediction of Spectroscopic Parameters for Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predicted spectra can then be compared with experimentally measured spectra to confirm the molecule's structure.

For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, N-H, C=N, C-O) can be calculated. This theoretical data serves as a powerful tool for structural elucidation and interpretation of experimental results. For example, the vibrational spectra of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have been calculated and compared with experimental FT-IR spectra, showing good agreement.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data Type | Example Experimental Value (from related compounds) |

| ¹H NMR | Chemical Shifts (ppm) | N-H proton: ~12.8 ppm; OCH₃ protons: ~3.85 ppm |

| ¹³C NMR | Chemical Shifts (ppm) | Imidazole C2: ~151 ppm; Methoxy C: ~55 ppm |

| FT-IR | Vibrational Frequencies (cm⁻¹) | N-H stretch: ~3400 cm⁻¹; C-O stretch: ~1240 cm⁻¹ |

Solvent Effects on Molecular Properties and Reactivity using Solvation Models

In computational chemistry, understanding the influence of the solvent is critical for accurately predicting the behavior of a molecule in a liquid-phase environment. Solvation models are employed to simulate the effects of the surrounding solvent on the solute's properties and reactivity. These models are broadly categorized into two main types: implicit and explicit solvent models. nih.govresearchgate.net Implicit models, such as the Solvation Model based on Density (SMD) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), represent the solvent as a continuous medium with specific properties like a dielectric constant. rsc.orgosti.gov This approach offers computational efficiency. nih.gov Explicit models provide a more detailed, atomistic representation of individual solvent molecules, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding with greater accuracy. nih.gov

The reactivity of this compound is also heavily dependent on solvent effects. Solvents can modulate the stability of reactants, transition states, and products, thereby altering reaction rates and potentially changing reaction mechanisms. nih.gov For instance, a polar protic solvent could stabilize a charged transition state through hydrogen bonding, accelerating a reaction compared to its rate in a nonpolar aprotic solvent. The choice of an appropriate solvation model is therefore essential for the theoretical investigation of chemical processes involving this compound. nih.gov

The table below illustrates the theoretical impact of different solvents on a key molecular property, the dipole moment, which is a measure of molecular polarity. The values are representative for a polar molecule like this compound, demonstrating the expected trend of increasing dipole moment with the increasing dielectric constant of the solvent.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

| Toluene | 2.4 | 4.1 |

| Acetone | 20.7 | 5.8 |

| Ethanol (B145695) | 24.6 | 6.1 |

| Water | 80.1 | 7.2 |

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are instrumental for predicting the properties of new or untested compounds, thereby guiding material design and process optimization. A typical QSPR analysis involves calculating a set of molecular descriptors, which are numerical representations of a molecule's structure, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to build a predictive model. researchgate.net

For imidazole derivatives, QSPR models have been successfully developed to predict various non-biological, quantum chemical properties. researchgate.net Studies have focused on properties such as the enthalpy of formation (ΔHf) and entropy (S). researchgate.net The predictive power of these models allows researchers to estimate the thermodynamic properties of novel imidazole compounds without the need for extensive experimental synthesis and characterization. researchgate.net

The development of a robust QSPR model relies on the careful selection of molecular descriptors that effectively capture the structural features influencing a specific property. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical. For a molecule like this compound, a combination of descriptors would be necessary to model its properties accurately. For example, quantum-chemical descriptors like dipole moment and HOMO-LUMO energies would be critical for predicting properties related to its electronic behavior, while topological indices could correlate with physical properties like viscosity or density. researchgate.netmdpi.com

The following table provides examples of different classes of molecular descriptors and the non-biological properties they are often used to predict in QSPR studies for organic molecules.

| Descriptor Class | Example Descriptors | Non-Biological Properties Predicted |

| Constitutional | Molecular Weight, Atom Counts | Density, Molar Volume |

| Topological | Wiener Index, Balaban J Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Volume | Solubility, Crystal Lattice Energy |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Enthalpy of Formation | Entropy, Reactivity Indices, Thermal Energy |

This is an interactive data table. You can sort and filter the data.

By applying QSPR methodologies, it is possible to create predictive tools for the non-biological properties of this compound and related derivatives, facilitating the targeted design of new compounds with desired physicochemical characteristics. researchgate.net

Advanced Research Applications and Potential Non Biological Utility of 2 4 Methoxyphenyl Imidazole 4 Methanol and Its Derivatives

Application in Materials Science

The exploration of 2-(4-methoxyphenyl)imidazole-4-methanol and its related structures in materials science is a growing field, with significant potential for the development of novel polymers, porous materials, and functional soft materials.

While direct polymerization of this compound is not extensively documented, its functional groups offer clear pathways for its use as a monomer. The hydroxyl group can be leveraged for condensation polymerizations, such as the formation of polyesters or polyurethanes. Furthermore, the imidazole (B134444) ring can be functionalized to introduce polymerizable groups. For instance, imidazole derivatives have been successfully utilized in the synthesis of copolymers. In one study, an allyl-derived imidazole monomer, 2-allyloxymethyl-1-methylimidazole, was copolymerized with methyl methacrylate (B99206) (MMA) using photopolymerization. researchgate.net The resulting copolymers, poly(MMA-co-AOMMI), demonstrated higher thermal stability than neat polymethyl methacrylate (PMMA), indicating that the incorporation of the imidazole moiety enhances the material's properties. researchgate.net

The general strategy of using imidazole-containing monomers is a focal point of research due to the unique properties they impart to the resulting polymers. researchgate.net The imidazole group can enhance thermal stability, and its basic nitrogen atoms can act as binding sites for metals or other molecules, leading to functional polymers with potential applications in catalysis or sensing. Though not yet demonstrated specifically for this compound, the principles established with similar monomers suggest its viability as a building block for advanced polymeric materials.

A significant area of application for derivatives of 2-(4-methoxyphenyl)imidazole is in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. researchgate.net The specific derivative, 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid (H3MOPhIDC), has been successfully used as an organic linker to synthesize a variety of MOFs with different transition metals. rsc.org

These MOFs are typically synthesized under hydrothermal conditions. rsc.org The H3MOPhIDC ligand has been shown to coordinate to metal ions in various modes, being either singly or doubly deprotonated. rsc.org This flexibility in coordination leads to a range of structural architectures, from one-dimensional polymeric chains to two-dimensional sheet structures. rsc.org

For example, six different transition-metal–organic frameworks have been synthesized using H3MOPhIDC with metals such as copper, zinc, cobalt, and cadmium. rsc.org The resulting structures were characterized by single-crystal X-ray diffraction, which revealed the intricate coordination networks. rsc.org The thermal stability and, in some cases, the luminescence and magnetic properties of these MOFs have also been investigated, highlighting their potential for applications in areas such as gas storage, separation, and catalysis. rsc.org

The following table summarizes the structural characteristics of some of the MOFs synthesized with the 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylate ligand:

| Metal Ion | Formula | Dimensionality |

| Copper (Cu) | [Cu(μ2-HMOPhIDC)(H2O)]n | 1D Chain |

| Zinc (Zn) | [Zn(μ2-HMOPhIDC)(2,2′-bipy)]n | 1D Chain |

| Cobalt (Co) | [Co(μ2-HMOPhIDC)(2,2′-bipy)]n | 1D Chain |

| Cadmium (Cd) | [Cd1.5(μ2-H2MOPhIDC)(μ3-HMOPhIDC)(H2O)]n | 2D Sheet |

Data sourced from Cao et al., CrystEngComm, 2012, 14, 4357-4368. rsc.org

The application of this compound and its derivatives extends to the realm of functional soft materials, such as liquid crystals. The rigid imidazole core combined with flexible peripheral groups can lead to mesomorphic behavior. A study on a homologous series of imidazole derivatives, specifically (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoates, demonstrated the formation of smectic C phases. nih.gov These compounds were found to have suitable thermal stability and enantiotropic behavior, which are desirable properties for liquid crystalline materials. nih.gov

The chemical structures of these imidazole-based liquid crystals were confirmed using FT-IR, NMR, and elemental analysis, while their mesomorphic properties were investigated by differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The potential of imidazole derivatives to form liquid crystals opens up possibilities for their use in electro-optical applications. nih.gov While this research was not conducted on this compound itself, it provides strong evidence that with appropriate modification, this compound could serve as a core for novel liquid crystalline materials.

Ligand Chemistry in Coordination Compounds

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its imine nitrogen atom. wikipedia.org The presence of the methoxyphenyl and hydroxymethyl groups on the this compound scaffold provides additional functionalities that can influence the properties of the resulting metal complexes.

The synthesis of metal complexes with imidazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For instance, coordination polymers have been synthesized using a bis-imidazole ligand with a methoxy (B1213986) group, highlighting the role of this functionality in the formation of the final structure. semanticscholar.org

The characterization of these metal complexes involves a suite of analytical techniques. Fourier-transform infrared spectroscopy (FT-IR) is used to observe the changes in the vibrational modes of the ligand upon coordination to the metal ion. nih.gov For example, the C=N stretching vibration of the imidazole ring often shifts to a lower wavenumber in the complex compared to the free ligand. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy provides information about the structure of the ligand and any changes that occur upon complexation. In the case of Schiff base metal complexes with a methoxy group, the disappearance of the hydroxyl proton peak in the ¹H NMR spectrum indicates the formation of a metal-oxygen bond. nih.gov

Mass spectrometry can be used to determine the molecular weight of the complex and confirm the coordination of the metal ion. nih.gov UV-Vis spectroscopy is employed to study the electronic transitions within the complex, which can provide information about its geometry. spectroscopyonline.com For solid-state complexes, powder X-ray diffraction (XRD) is used to determine the crystallinity and phase purity. nih.gov

The imidazole ligand can coordinate to metal ions in a monodentate fashion through one of its nitrogen atoms. wikipedia.org In more complex derivatives, such as the dicarboxylate ligand used in MOF synthesis, the ligand can act as a bridging ligand, connecting multiple metal centers. rsc.org The specific coordination mode depends on various factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The carboxylate groups of the H3MOPhIDC ligand, for example, can exhibit different binding modes, contributing to the structural diversity of the resulting MOFs. rsc.org

Potential in Catalysis (e.g., transition metal catalysis, organocatalysis)